Lower Lipophilicity (XLogP3-AA) Differentiates Methyl Ester from Ethyl Ester Homologue, Influencing Aqueous Solubility and Chromatographic Behavior
The target compound exhibits a computed XLogP3-AA of 3.8, which is 0.4 log units lower than the value of 4.2 for the direct ethyl ester analogue, ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate (CAS 58670-18-1) [1]. This difference, while modest, can meaningfully alter reversed-phase HPLC retention times, aqueous solubility estimates, and early-stage membrane permeability predictions in drug discovery settings [2].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate, XLogP3-AA = 4.2 |
| Quantified Difference | Δ = -0.4 log units (Target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20 for target; PubChem release 2025.09.15 for comparator) |
Why This Matters
A 0.4 log unit reduction in XLogP3-AA can translate to measurably shorter reversed-phase HPLC retention and higher aqueous solubility, making the methyl ester preferable when earlier elution or improved dissolution is required.
- [1] PubChem. methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate. Compound Summary, CID 135541153. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/339018-16-5 View Source
- [2] PubChem. 3-Oxo-2-((3-trifluoromethyl-phenyl)-hydrazono)-butyric acid ethyl ester. Compound Summary, CID 135796360. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/58670-18-1 View Source
